molecular formula C11H13F2NO4S2 B2803554 1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1448075-75-9

1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Cat. No. B2803554
M. Wt: 325.34
InChI Key: CUXORTDLVSETDF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the sources retrieved. For detailed information on its reactivity and chemical transformations, specialized chemical literature or databases should be consulted .

Scientific Research Applications

Synthesis and Structural Analysis

1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine and related compounds have been synthesized through various methods, including intramolecular cyclization reactions and 1,3-dipolar cycloaddition processes. For instance, Benetti et al. (2002) discussed the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of amino keto sulfones, which showcases the versatility of sulfonyl-containing compounds in synthesizing heterocyclic structures Benetti et al., 2002. Additionally, Markitanov et al. (2016) explored the synthesis of new 4-(trifluoromethyl)pyrrolidines containing various sulfonyl groups, highlighting the structural diversity achievable with sulfonyl-functionalized pyrrolidines Markitanov et al., 2016.

Molecular Conformations and Hydrogen Bonding

The molecular structure and conformational studies of sulfonyl-containing pyrrolidines reveal intricate details about their chemical behavior. For example, Sagar et al. (2017) investigated the molecular conformations and hydrogen bonding patterns of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, providing insights into the structural characteristics of sulfonyl-substituted heterocycles Sagar et al., 2017.

Catalytic and Reaction Applications

Compounds containing sulfonyl groups, such as 1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, are instrumental in catalytic and synthetic chemistry. Cook et al. (2015) demonstrated the use of sulfonyl-functionalized ligands in iron(II) complexes, affecting spin-crossover behaviors and crystallographic phase changes, indicative of their potential in material science and catalysis Cook et al., 2015.

Advanced Material Development

Sulfonyl-containing compounds are also used in the development of advanced materials with unique properties. Liu et al. (2013) synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties, demonstrating their potential in creating materials with high thermal stability and low dielectric constants Liu et al., 2013.

Safety And Hazards

The safety and hazards associated with this compound are not provided in the sources retrieved. It’s recommended to consult the Material Safety Data Sheet (MSDS) or other safety literature for detailed information on handling and disposal .

Future Directions

The future directions for the study and application of this compound are not provided in the sources retrieved. It’s recommended to consult recent scientific literature for potential applications and ongoing research .

properties

IUPAC Name

1-(2,5-difluorophenyl)sulfonyl-3-methylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO4S2/c1-19(15,16)9-4-5-14(7-9)20(17,18)11-6-8(12)2-3-10(11)13/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXORTDLVSETDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

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